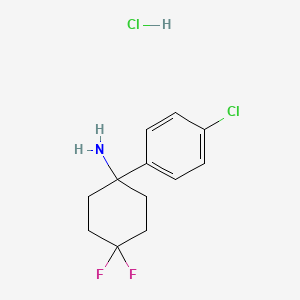
1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Chlorophenyl)biguanide hydrochloride” is similar to the one you mentioned . It has a molecular weight of 248.11 and its IUPAC name is N-(4-chlorophenyl)imidodicarbonimidic diamide hydrochloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For “1-(4-Chlorophenyl)biguanide hydrochloride”, it has a molecular weight of 248.11 .
Wissenschaftliche Forschungsanwendungen
Cyclopropenone Oximes: Preparation and Reaction with Isocyanates
- Research by Yoshida et al. (1988) in the Bulletin of the Chemical Society of Japan shows that cyclopropenone oxime hydrochlorides, which are structurally related to 1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, react with isocyanates to form 4,6-diazaspiro[2.3]hexenones, potentially useful in synthetic chemistry applications (H. Yoshida et al., 1988).
Degradation of Diethylchlorophosphate and Sarin
- A study by Verma et al. (2012) in the journal Carbon indicates that 1-(4-Chlorophenyl)-N-hydroxymethanimine, closely related to this compound, is used in carbon-supported oxime systems for the degradation of sarin and its simulant, diethylchlorophosphate. This research is significant in the field of chemical defense and environmental decontamination (A. K. Verma et al., 2012).
Alumina-supported Oxime for the Degradation of Sarin and Diethylchlorophosphate
- Verma et al. (2013) in Chemosphere conducted research on alumina-supported oxime systems, involving 1-(4-Chlorophenyl))-N-hydroxymethanimine, for the degradation of sarin and diethylchlorophosphate. This highlights the compound's potential application in hazardous material management and environmental protection (A. K. Verma et al., 2013).
Discovery of Nonpeptide Agonist of the GPR14/Urotensin-II Receptor
- Croston et al. (2002) in the Journal of Medicinal Chemistry identified a nonpeptidic agonist of the urotensin-II receptor, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, demonstrating the potential of structurally similar compounds in pharmacological research and drug development (G. Croston et al., 2002).
Aryl Cations from Aromatic Halides
- A study by Protti et al. (2004) in The Journal of Organic Chemistry on the photochemistry of chlorophenols, including 4-chlorophenol, reveals insights into the reductive dehalogenation process and the generation of aryl cations. This research could be relevant to the synthesis and reactions of related chlorophenyl compounds (S. Protti et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4,4-difluorocyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2N.ClH/c13-10-3-1-9(2-4-10)11(16)5-7-12(14,15)8-6-11;/h1-4H,5-8,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACHSJRHUSMPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=C(C=C2)Cl)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

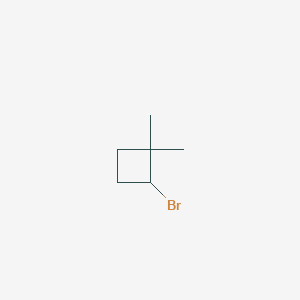
![3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2804972.png)

![5-[(4-Ethoxyphenyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2804975.png)
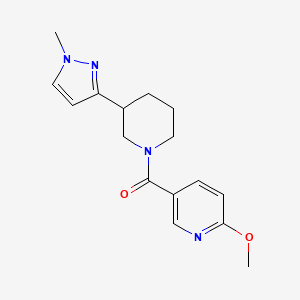
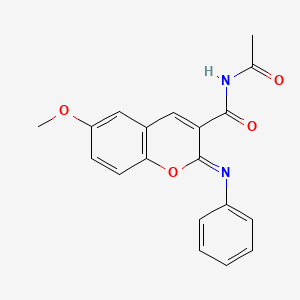
![(E)-1-{[(2-chlorophenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2804978.png)
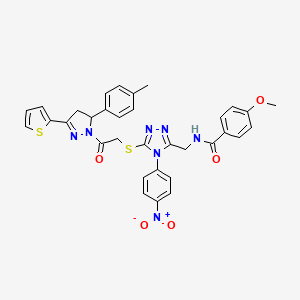

![3-{[(Chloroacetyl)amino]methyl}benzoic acid](/img/structure/B2804981.png)


![3-(2-pyridyl)-6-[2-(2-pyridyl)ethyl]isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2804989.png)
